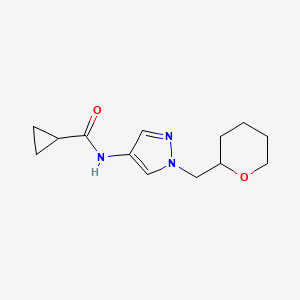
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a cyclopropane carboxamide group, and a tetrahydropyran moiety, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the tetrahydropyran derivative. One common approach is the reaction of tetrahydropyran with appropriate reagents to introduce the pyrazole and cyclopropane carboxamide groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of different functional groups within the molecule allows for a wide range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or sulfonates.
Addition: Various electrophilic and nucleophilic addition reactions can be performed using appropriate reagents.
Major Products Formed: The reactions involving this compound can lead to the formation of a variety of products, including derivatives with modified functional groups, cyclic compounds, and complex molecular structures.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological agent is also being explored.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used to develop new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
作用机制
The mechanism by which N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. The pyrazole ring and cyclopropane carboxamide group can bind to enzymes, receptors, or other biological molecules, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Pyrazole derivatives: Other pyrazole-based compounds with different substituents.
Cyclopropane carboxamide derivatives: Compounds with variations in the cyclopropane ring and carboxamide group.
Tetrahydropyran derivatives: Compounds featuring tetrahydropyran moieties with different functional groups.
Uniqueness: N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide stands out due to its combination of a pyrazole ring, cyclopropane carboxamide group, and tetrahydropyran moiety. This unique structure allows for diverse chemical reactions and biological activities, making it distinct from other similar compounds.
属性
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-13(10-4-5-10)15-11-7-14-16(8-11)9-12-3-1-2-6-18-12/h7-8,10,12H,1-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPULLPYXIASYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[5-(furan-2-ylmethyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetonitrile](/img/structure/B2811136.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2811137.png)
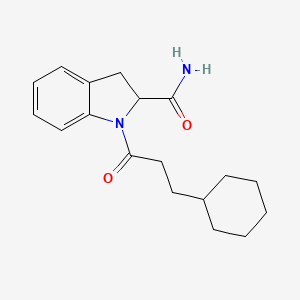
![Pyrazolo[1,5-a]pyridin-4-ylmethanamine](/img/structure/B2811140.png)

![Methyl 3-({[4-(4-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2811143.png)
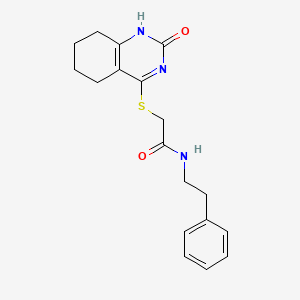
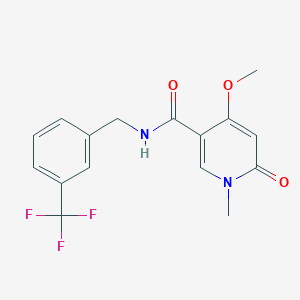
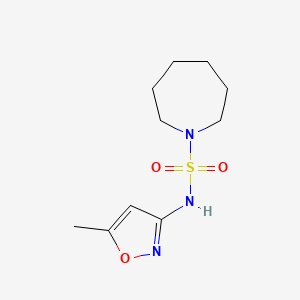
![6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2811149.png)
![N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2811150.png)

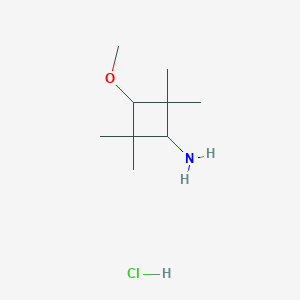
![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)
